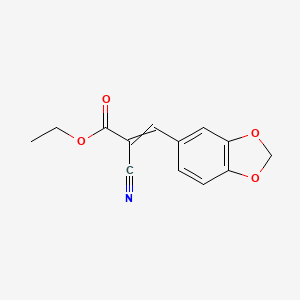

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Vue d'ensemble

Description

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring, a cyano group, and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate typically involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ethyl ester. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Polymerization Reactions

The compound undergoes rapid anionic polymerization in the presence of weak bases (e.g., water, amines):

-

Initiation : Nucleophilic attack by hydroxide/amine on the β-carbon of the acrylate

-

Propagation : Sequential addition of monomer units to the growing polymer chain

-

Termination : Chain transfer or radical recombination

| Property | Value/Observation |

|---|---|

| Exothermicity | Releases 58–62 kJ/mol during polymerization |

| Polymer Structure | Linear chains with alternating C–C backbone and pendant cyano/benzodioxole groups |

Crosslinking with Proteins

The compound reacts with primary amines (e.g., lysine residues) to form covalent adducts :

Reaction :

| Application | Purpose |

|---|---|

| Protein-protein interaction studies | Stabilizes transient complexes for structural analysis |

| Enzyme inhibition assays | Modifies active-site lysines to probe catalytic mechanisms |

Nucleophilic Additions

The α,β-unsaturated ester participates in conjugate additions:

Examples :

-

Amines : Ethanolamine adds to the β-carbon, forming ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-3-(2-hydroxyethylamino)propanoate

| Nucleophile | Product | Conditions |

|---|---|---|

| NH | β-Amino derivative | Room temperature, polar aprotic solvent |

| HSCHCHOH | Thioether-linked hydrogel precursor | pH 7.4 buffer, 37°C |

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or basic conditions:

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

Comparison with Structural Analogs

Key differences in reactivity relative to similar compounds:

| Compound | Reactivity Profile |

|---|---|

| Ethyl 3-(1,3-benzodioxol-5-yl)-2-methylacrylate | No cyano group → slower polymerization and reduced protein crosslinking |

| Methyl 2-cyano-3-(4-methoxyphenyl)acrylate | Methoxy group enhances electron density → faster nucleophilic additions |

Applications De Recherche Scientifique

Protein Crosslinking Agent

One of the primary applications of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is as a protein crosslinking agent . This compound reacts with primary amine groups in proteins (notably lysine residues), forming covalent bonds that enable researchers to study complex protein interactions and conformations. The advantages of using this compound over traditional crosslinkers include:

- Specificity : It selectively targets amine groups.

- Stability : The crosslinked proteins exhibit enhanced stability under various experimental conditions.

- Versatility : It can be used in various biochemical assays to analyze protein interactions.

Medicinal Chemistry

Research indicates that this compound and its derivatives may possess biological activities relevant to medicinal chemistry. These activities could include:

- Modulation of Enzyme Activity : The compound may interact with specific proteins or enzymes, influencing their activity through hydrophobic interactions and hydrogen bonding facilitated by the cyano group.

- Potential Antimicrobial Properties : Some studies suggest that compounds in the cyanoacrylate family exhibit bacteriostatic effects against certain Gram-positive bacteria, making them candidates for further investigation in antimicrobial applications .

Protein Interaction Studies

In a series of experiments focusing on protein-protein interactions, researchers utilized this compound to crosslink target proteins. This approach allowed for the identification of interaction networks within cellular pathways. The findings highlighted the compound's effectiveness in stabilizing transient protein complexes for analysis via mass spectrometry.

Dental Applications

Cyanoacrylate adhesives have been extensively reviewed for their use in oral surgery and dentistry. This compound has shown promise due to its rapid polymerization upon contact with moisture (e.g., saliva), making it suitable for wound closure in oral procedures. Its hemostatic properties facilitate immediate bleeding control, providing an effective solution for managing oral wounds .

Mécanisme D'action

The mechanism of action of ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate involves its interaction with molecular targets and pathways within biological systems. The benzodioxole ring and cyano group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate

- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, methyl ester

Uniqueness

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the cyano group or have different substituents on the benzodioxole ring. The unique combination of functional groups in this compound makes it a valuable target for research and development in various scientific fields.

Activité Biologique

Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on existing literature.

Molecular Formula: C₁₃H₁₁NO₄

Molecular Weight: 245.24 g/mol

CAS Number: 2286-56-8

Melting Point: 95–97 °C

The compound features a cyanoacrylate ester structure, which is significant for its reactivity and biological interactions. The presence of the benzodioxole ring enhances its potential for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: Its structural components can interact with receptors, influencing signal transduction pathways.

- Cytotoxicity: Studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cells, promoting apoptosis and cell cycle arrest.

Anticancer Properties

Research indicates that this compound and its derivatives possess anticancer properties. For instance:

- Cell Viability Assays: In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines (e.g., PC-3 prostate cancer cells) with IC50 values in the low micromolar range.

- Mechanistic Studies: The compound's ability to induce apoptosis has been linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Pathogens: this compound exhibits inhibitory effects against several bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The results indicated that certain derivatives were effective in inducing apoptosis in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Antimicrobial Effects

Another study explored the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane | Structure | Limited biological activity |

| 1-(1,3-Benzodioxol-5-yl)-2-butanamine | Structure | Moderate anticancer activity |

Propriétés

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGTWDAUOUMNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222233 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-56-8 | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2286-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.